

# A Comprehensive Technical Guide to the Physical Properties of Samarium Oxalate Hydrate

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## Compound of Interest

Compound Name: *Samarium oxalate*

Cat. No.: *B8794073*

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This guide provides an in-depth overview of the core physical properties of **samarium oxalate** hydrate, with a particular focus on its thermal behavior and structural characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a precursor for the synthesis of samarium-based materials.

## General Properties

**Samarium oxalate** hydrate is an inorganic compound, a salt of samarium and oxalic acid. It is most commonly found as a decahydrate with the chemical formula  $\text{Sm}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$ . It typically presents as a white or pale yellow crystalline powder and is notable for its high insolubility in water.<sup>[1]</sup> This property is central to its primary synthesis method, which involves precipitation from an aqueous solution.

## Quantitative Physical Data

The following table summarizes the key quantitative physical properties of **samarium oxalate** decahydrate.

Property	Value	Reference
Chemical Formula	$\text{Sm}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$	[1]
Molar Mass	744.93 g/mol	[1]
Appearance	White to yellow crystalline powder	
Solubility in Water	Highly insoluble	
Crystal System	Monoclinic (isostructural with $\text{Ce}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$ )	[2]
Space Group	P2 <sub>1</sub> /c (isostructural with $\text{Ce}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$ )	[2]

## Synthesis and Experimental Protocols

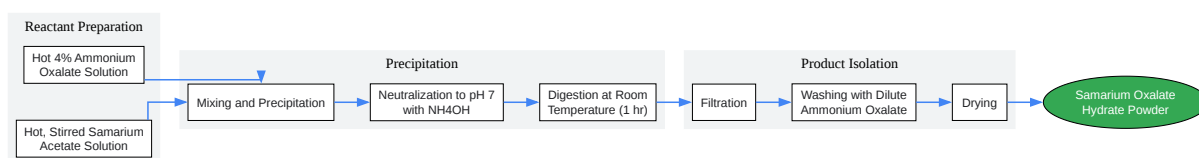
The most common method for synthesizing **samarium oxalate** hydrate is through precipitation. Below are detailed protocols derived from the literature.

This method relies on the reaction of a soluble samarium salt with an oxalate source in an aqueous medium.

### Experimental Protocol:

- **Preparation of Samarium Solution:** Prepare a solution of a soluble samarium salt, such as samarium acetate, in a suitable solvent like glacial acetic acid. The solution should be heated and stirred.
- **Preparation of Precipitant:** Prepare a hot 4% solution of ammonium oxalate.
- **Precipitation:** Slowly add the hot ammonium oxalate solution to the stirred, hot samarium acetate solution. A precipitate of **samarium oxalate** hydrate will form.
- **pH Adjustment:** Neutralize the resulting solution to a pH of 7 using ammonium hydroxide ( $\text{NH}_4\text{OH}$ ).

- Digestion: Allow the precipitate to stand at room temperature for approximately 1 hour to ensure complete precipitation and particle growth.
- Isolation and Washing: Filter the precipitate from the solution. Wash the collected solid with a diluted ammonium oxalate solution to remove any unreacted starting materials or byproducts.
- Drying: Dry the purified **samarium oxalate** hydrate. For thermal analysis preparation, drying at 110°C for six hours has been reported.



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**Caption:** Workflow for the synthesis of **samarium oxalate** hydrate via precipitation.

This method is employed for the recovery of samarium from organic solutions.

#### Experimental Protocol:

- Organic Phase Preparation: A samarium-loaded organic phase containing an acidic extractant (e.g., Versatic Acid 10 or di-2-ethylhexyl phosphoric acid) is prepared.
- Stripping and Precipitation: The organic phase is emulsified with an aqueous solution of oxalic acid. The samarium is stripped from the organic phase and simultaneously precipitates as **samarium oxalate** hydrate in the aqueous phase.
- Separation: The two phases are separated to isolate the aqueous slurry containing the precipitate.

- Isolation and Purification: The **samarium oxalate** hydrate is then filtered, washed, and dried as described in the previous method.

The efficiency of precipitation is dependent on the concentration of oxalic acid in the aqueous phase.

## Thermal Decomposition

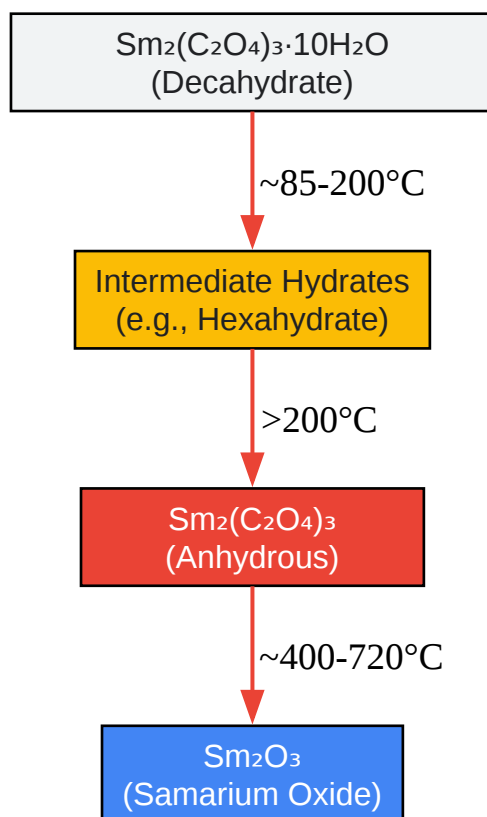
**Samarium oxalate** hydrate undergoes a multi-step thermal decomposition process when heated, ultimately yielding samarium(III) oxide ( $\text{Sm}_2\text{O}_3$ ). This process begins with dehydration, followed by the decomposition of the anhydrous oxalate.

The decahydrate loses its ten water molecules in a stepwise manner. While some studies indicate a five-step dehydration process, others have noted the formation of a stable hexahydrate intermediate ( $\text{Sm}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}$ ).<sup>[3]</sup> The initial mass loss corresponding to the liberation of water molecules has been observed at temperatures as low as 85°C and 152°C.<sup>[2]</sup>

Following complete dehydration, the anhydrous **samarium oxalate** is thermally unstable and decomposes into samarium(III) oxide. The final decomposition to  $\text{Sm}_2\text{O}_3$  is reported to occur at approximately 645°C, with the formation of the stable oxide being complete in the temperature range of 690–720°C.

The overall thermal decomposition can be summarized by the following reactions:

- Dehydration:  $\text{Sm}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}(\text{s}) \rightarrow \text{Sm}_2(\text{C}_2\text{O}_4)_3(\text{s}) + 10\text{H}_2\text{O}(\text{g})$
- Decomposition:  $\text{Sm}_2(\text{C}_2\text{O}_4)_3(\text{s}) \rightarrow \text{Sm}_2\text{O}_3(\text{s}) + 3\text{CO}(\text{g}) + 3\text{CO}_2(\text{g})$



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**Caption:** Thermal decomposition pathway of **samarium oxalate** decahydrate.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal decomposition of **samarium oxalate** hydrate.

#### Experimental Protocol:

- **Sample Preparation:** A small amount of the **samarium oxalate** hydrate sample (approximately 15 mg) is placed in a sample pan (e.g., alumina). The sample should be dried prior to analysis (e.g., at  $110^\circ\text{C}$  for 6 hours).
- **Instrument Setup:** The analysis is conducted using a thermobalance (e.g., a Stanton thermobalance) or a simultaneous TGA/DTA instrument.
- **Atmosphere:** The experiment is typically run in a controlled atmosphere, such as flowing air or an inert gas like nitrogen, at a specified flow rate (e.g., 50 ml/min).

- **Heating Program:** The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 1000°C).
- **Data Acquisition:** The instrument records the change in mass of the sample (TGA) and the temperature difference between the sample and a reference material (DTA) as a function of temperature.

## Crystal Structure and Morphology

X-ray diffraction (XRD) studies have indicated that **samarium oxalate** decahydrate is isostructural with other lanthanide oxalate decahydrates, such as cerium oxalate decahydrate. These studies have revealed a monoclinic crystal system with the space group  $P2_1/c$ .<sup>[2]</sup> The needle-like precipitate has been identified as  $\text{Sm}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$  by XRD.<sup>[4]</sup>

The morphology of the **samarium oxalate** hydrate crystals can be influenced by the synthesis conditions. For instance, the use of a complexing agent such as sodium citrate during precipitation can lead to the formation of flower-like microstructures. The concentration of reactants, such as oxalic acid and the samarium salt, can also affect the size and shape of the resulting particles.

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